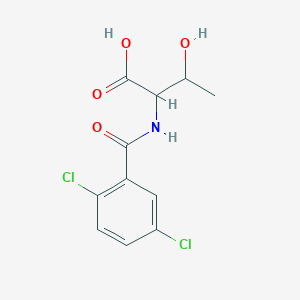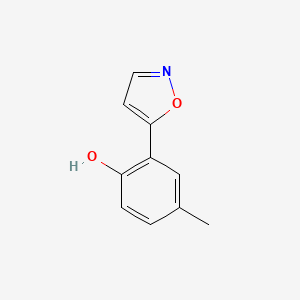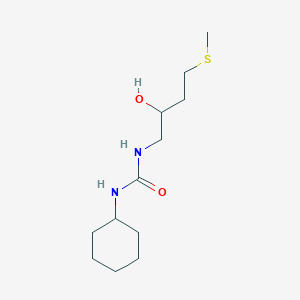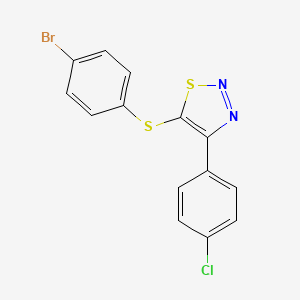
4-(2-Methylpropyl)oxolan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(2-Methylpropyl)oxolan-3-one” is a chemical compound with the CAS Number: 1499323-43-1 . It has a molecular weight of 142.2 and is known by the IUPAC name 4-isobutyldihydrofuran-3 (2H)-one . It is typically stored at a temperature of 4 degrees Celsius and is available in a liquid physical form .
Molecular Structure Analysis
The InChI code for “4-(2-Methylpropyl)oxolan-3-one” is 1S/C8H14O2/c1-6(2)3-7-4-10-5-8(7)9/h6-7H,3-5H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“4-(2-Methylpropyl)oxolan-3-one” is a liquid at room temperature . It has a molecular weight of 142.2 .Aplicaciones Científicas De Investigación
Synthesis and Characterization of Polymers
B. Kumar and Y. S. Negi (2015) explored the synthesis and characterization of poly(potassium 1-hydroxy acrylate) and its derivatives using 5-methyl-2-isopropyl-1,3-dioxolan-4-one among other compounds. They discovered that these polymers exhibit porous morphology, high water absorption capacity, and potential as viscosifiers, indicating their usefulness in material science and industrial applications (Kumar & Negi, 2015).
Enzymatic Kinetic Resolution
Alfred Popp et al. (2004) conducted enzymatic kinetic resolution on 1,3-dioxolan-4-one and 1,3-oxathiolan-5-one derivatives, demonstrating an effective method for synthesizing enantiopure compounds. This process is crucial for the industrial synthesis of the nucleoside reverse transcriptase inhibitor Amdoxovir, highlighting the compound's importance in medicinal chemistry and drug development (Popp et al., 2004).
Hydrothermal Synthesis and Structural Analysis
Z. Pan et al. (2008) focused on the hydrothermal synthesis and structural analysis of compounds using partially or wholly deprotonated derivatives of 4-(2-Methylpropyl)oxolan-3-one. Their work contributes to the understanding of the structural properties and potential applications of these compounds in materials science, demonstrating versatility in forming complex structures with specific physical properties (Pan et al., 2008).
Applications in Catalysis and Green Chemistry
Matthieu Sonnati et al. (2013) reviewed the synthesis, reactivity, and broad applications of glycerol carbonate, a related compound, emphasizing its role as a versatile building block in sustainable chemistry. Their analysis spans its use in solvents, polymers, and as a way to valorize waste glycerol, illustrating the potential of such compounds in promoting greener chemical processes (Sonnati et al., 2013).
Safety and Hazards
The safety information for “4-(2-Methylpropyl)oxolan-3-one” includes several hazard statements: H226, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 . These codes provide guidance on how to handle the compound safely.
Propiedades
IUPAC Name |
4-(2-methylpropyl)oxolan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-6(2)3-7-4-10-5-8(7)9/h6-7H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NASALXLNFXKXLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1COCC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 4-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-3-oxobutanoate](/img/structure/B2761230.png)
![(Z)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2761231.png)
![3-[Benzyl(4-methoxyphenyl)sulfamoyl]-4-chlorobenzoic acid](/img/structure/B2761233.png)
![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2761235.png)

![2,2-diphenyl-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B2761239.png)

![N-(4-acetylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2761241.png)

![N-[(5-methylfuran-2-yl)methyl]cyclopropanamine](/img/structure/B2761243.png)
